molecular formula C10H9N3O2S B6281314 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid CAS No. 1343361-38-5

4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid

Cat. No.: B6281314
CAS No.: 1343361-38-5
M. Wt: 235.3
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Description

4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole to Pyridine: The thiazole derivative is then reacted with a pyridine-2-carboxylic acid derivative under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Coupling: The intermediate product is then coupled with an appropriate amine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can occur at the pyridine ring, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Both the thiazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid can be used as a building block for more complex molecules

Biology

This compound has potential applications in the development of new pharmaceuticals. The thiazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. The pyridine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or as part of drug delivery systems. The dual presence of thiazole and pyridine rings can provide a synergistic effect, enhancing the compound’s efficacy and selectivity.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of a wide range of products.

Mechanism of Action

The mechanism by which 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions or as a site for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    4-{[(1,3-thiazol-4-yl)methyl]amino}benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridine.

    2-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-3-carboxylic acid: Similar but with the carboxylic acid group at a different position on the pyridine ring.

    4-{[(1,3-thiazol-4-yl)methyl]amino}pyrimidine-2-carboxylic acid: Contains a pyrimidine ring instead of pyridine.

Uniqueness

4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interaction with biological targets. The combination of these two heterocycles in one molecule provides a versatile platform for the development of new compounds with diverse applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

CAS No.

1343361-38-5

Molecular Formula

C10H9N3O2S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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